trans-2-Phenylcyclopropanecarboxylic acid

Description

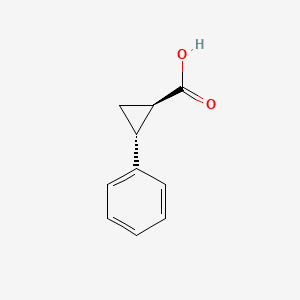

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDDRJBFJBDEPW-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301272871 | |

| Record name | trans-2-Phenylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-90-2, 3471-10-1 | |

| Record name | trans-2-Phenylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylcyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 939-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-2-Phenylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-phenylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-2-phenylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJY6BGY81V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1R-TRANS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7696C9G4PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

history of trans-2-Phenylcyclopropanecarboxylic acid discovery

An In-depth Technical Guide to the History and Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid

Abstract

This compound, a seemingly simple molecule, holds a significant place in the history of medicinal chemistry. Its discovery and the subsequent refinement of its synthesis are intrinsically linked to the development of one of the first classes of antidepressant drugs. This technical guide provides a comprehensive overview of the historical context of its discovery, the evolution of its chemical synthesis from early methods to modern, efficient protocols, and its enduring relevance as a key building block in contemporary drug discovery. We will explore the causal relationships behind key experimental choices, from the initial challenges of stereoisomer separation to the development of safer and more selective modern reactions.

Introduction: A Scaffold of Serendipity

The story of this compound is not one of a targeted discovery but rather a convergence of synthetic exploration and pharmacological serendipity. In the mid-20th century, organic chemists were increasingly interested in synthesizing compounds containing the strained cyclopropane ring, intrigued by its unique chemical reactivity and stereochemical properties.[1] This exploration laid the synthetic groundwork for what would become a critical intermediate.

The true significance of this molecule, however, would only be realized through its connection to its amine derivative, tranylcypromine (trans-2-phenylcyclopropylamine). Tranylcypromine was first synthesized in 1948 as a structural analog of amphetamine, with the initial goal of creating a novel central nervous system stimulant.[2][3] Its profound antidepressant effects, stemming from its potent, irreversible inhibition of monoamine oxidase (MAO), were not discovered until over a decade later in 1959.[2][3] This pivotal discovery retroactively cast a spotlight on its carboxylic acid precursor, making the efficient and stereoselective synthesis of this compound a critical challenge for pharmaceutical development.

The Genesis: Early Synthesis and the Challenge of Stereoisomers

The foundational methods for synthesizing the 2-phenylcyclopropane scaffold were established in the mid-20th century. A key early approach involved the reaction of styrene with ethyl diazoacetate.[1] This reaction, while effective at forming the cyclopropane ring, presented a significant hurdle that defined the early era of its chemistry: the formation of a mixture of cis and trans stereoisomers of the resulting ethyl-2-phenylcyclopropanecarboxylate ester.

Initial Synthetic Protocol: Cyclopropanation of Styrene

The initial synthesis can be outlined as follows:

-

Cyclopropanation: Styrene is reacted with ethyl diazoacetate, often in the presence of a copper catalyst, to yield a mixture of cis- and trans-ethyl-2-phenylcyclopropanecarboxylate. The use of a diazo compound was a common method for carbene generation for cyclopropanation at the time.

-

Hydrolysis: The resulting ester mixture is hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield a mixture of cis- and trans-2-Phenylcyclopropanecarboxylic acids.

-

Separation: The crucial and most challenging step was the separation of the desired trans isomer from the unwanted cis isomer. Early researchers relied on tedious and often inefficient classical techniques, primarily repetitive recrystallization from hot water, to isolate the pure trans acid.[1]

The choice of recrystallization was dictated by the available technology of the time. The slight differences in the crystal lattice energies and solubilities of the two isomers were exploited in a labor-intensive process to achieve isomeric purity.

Caption: Early synthetic route to this compound.

From Acid to Amine: The Synthesis of Tranylcypromine

With a method to obtain the pure trans acid, the path to tranylcypromine was unlocked. The conversion of the carboxylic acid to the corresponding primary amine is a standard transformation in organic synthesis, often accomplished via a rearrangement reaction that proceeds with retention of stereochemistry, a critical factor for preserving the trans configuration. The Curtius rearrangement is a classic and effective method for this transformation.

Experimental Workflow: Curtius Rearrangement

-

Acid Chloride Formation: The carboxylic acid is first activated by converting it to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Acyl Azide Formation: The acyl chloride is then reacted with sodium azide (NaN₃) to form an acyl azide intermediate. This step must be performed with caution as acyl azides can be explosive.

-

Rearrangement and Trapping: The acyl azide is heated, causing it to undergo the Curtius rearrangement, losing N₂ gas to form an isocyanate intermediate. This isocyanate is then "trapped" by hydrolysis with aqueous acid (e.g., HCl) to yield the primary amine, tranylcypromine, after a final basic workup.

The development of this synthetic sequence was paramount, as the pharmacological activity resides in the trans isomer of the amine. (+)-trans-2-phenylcyclopropylamine has a monoamine oxidase potency that is 15 to 20 times greater than the (-)-enantiomer.[4] The presence of the cis-amine, derived from any cis-acid impurity, would compromise the purity and efficacy of the final active pharmaceutical ingredient (API).[1][5]

Sources

- 1. Buy this compound | 939-90-2 [smolecule.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 4. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]

- 5. Tranylcypromine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

An In-depth Technical Guide to the Theoretical Properties of Phenylcyclopropane Derivatives

Abstract

Phenylcyclopropane derivatives represent a fascinating and increasingly important class of molecules in medicinal chemistry and materials science.[1][2][3] Their unique combination of a rigid, strained cyclopropane ring and a π-rich phenyl group gives rise to a distinct set of electronic and conformational properties.[3][4][5] This technical guide provides a comprehensive exploration of the theoretical underpinnings of these properties, aimed at researchers, scientists, and drug development professionals. We will delve into the electronic structure, conformational landscape, reactivity, and spectroscopic signatures of phenylcyclopropane derivatives, with a strong emphasis on the application of quantum chemical calculations to elucidate and predict their behavior. This document is designed to be a practical resource, offering not just theoretical concepts but also actionable insights and computational workflows to aid in the rational design of novel molecules incorporating the phenylcyclopropane scaffold.

Introduction: The Phenylcyclopropane Moiety - A Scaffold of Unique Potential

The incorporation of a phenylcyclopropane unit into molecular structures is a strategic design element in modern drug discovery.[1][2] This is due to the unique conformational rigidity and electronic characteristics imparted by the strained three-membered ring.[1][4] These properties can lead to enhanced binding affinity, improved metabolic stability, and reduced off-target effects.[3] Phenylcyclopropane derivatives have found applications as antidepressants, psychoactive agents, and treatments for cystic fibrosis, highlighting their therapeutic potential.[5] A deeper understanding of their theoretical properties is therefore crucial for harnessing their full potential in the development of new chemical entities.

The Significance of Phenylcyclopropane Derivatives in Medicinal Chemistry

The cyclopropane ring is a bioisostere for other chemical groups, offering a stable, three-dimensional structure that can be used to probe and define interactions with biological targets.[6] Its rigid nature helps to lock in specific conformations, which can be advantageous for optimizing ligand-receptor binding. The phenyl group, on the other hand, provides a versatile platform for introducing a wide range of substituents to modulate properties such as solubility, polarity, and electronic character. The interplay between these two moieties results in a scaffold with a rich and tunable design space. Phenylcyclopropane carboxamides, in particular, are prevalent in a number of biologically active compounds, including those with anticancer and antiproliferative activities.[4][5][7]

Overview of Unique Structural and Electronic Features

The chemistry of phenylcyclopropane derivatives is dominated by two key features: the significant ring strain of the cyclopropane ring and the electronic communication between the ring and the adjacent phenyl group. The high degree of s-character in the C-H bonds and p-character in the C-C bonds of the cyclopropane ring leads to unusual bonding and reactivity.[8] This, combined with the potential for conjugation with the phenyl π-system, creates a unique electronic environment that influences the molecule's shape, stability, and interactions with its surroundings.

The Electronic Landscape of Phenylcyclopropane Derivatives

To fully appreciate the properties of phenylcyclopropane derivatives, one must first understand the electronic nature of the cyclopropane ring itself and how it interacts with the phenyl substituent.

The Nature of Bonding in the Cyclopropane Ring: Beyond Simple Alkanes

The cyclopropane ring is far from being a simple cycloalkane. Its structure and stability are a direct consequence of the geometric constraints of a three-membered ring.

The ideal sp³ bond angle is 109.5°, but the internal bond angles of a cyclopropane ring are constrained to 60°. This severe deviation leads to significant angle strain, making the ring energetically unfavorable compared to its acyclic counterpart.[9] To accommodate this, the carbon-carbon bonds are described as "bent bonds," where the electron density is concentrated outside the internuclear axis.[10] This results in weaker C-C bonds and a higher p-character, which imparts some properties reminiscent of a double bond.[8] The ring strain in cyclopropane is substantial, contributing to its unique reactivity.[8][9][10]

An intriguing theoretical concept invoked to explain the somewhat greater stability of cyclopropane than might be expected from ring strain alone is σ-aromaticity.[10] This theory proposes a delocalization of the six electrons in the three C-C σ-bonds of the cyclopropane ring, creating a stabilizing aromatic-like system.[10] While still a topic of theoretical discussion, it highlights the unconventional electronic nature of the cyclopropane ring.

Phenyl-Cyclopropyl Conjugation: A Delicate Interplay of Orbitals

The interaction between the phenyl ring and the cyclopropane ring is not merely a matter of steric hindrance. There is a significant electronic component that dictates the molecule's preferred conformation and influences its reactivity.

The Walsh orbitals of the cyclopropane ring, which have π-like symmetry, can effectively overlap with the p-orbitals of the phenyl ring.[11] This conjugation is maximized when the plane of the phenyl ring bisects the C-C-C angle of the cyclopropane ring.[12] This electronic interaction leads to a stabilization of the molecule and can result in a measurable asymmetry in the bond lengths of the cyclopropane ring, a phenomenon that has been confirmed by both theoretical calculations and experimental crystal structures.[11]

The electronic properties of the phenylcyclopropane system can be further tuned by the addition of electron-donating or electron-withdrawing substituents to the phenyl ring. These substituents can modulate the extent of phenyl-cyclopropyl conjugation, thereby influencing the molecule's conformational preferences, reactivity, and spectroscopic properties.

Conformational Preferences and Dynamics

The relative orientation of the phenyl and cyclopropyl groups is a critical determinant of the overall shape and properties of phenylcyclopropane derivatives.

Defining the Conformational Space: Bisected vs. Perpendicular Geometries

Two primary conformations are considered for phenylcyclopropane: the "bisected" and "perpendicular" forms. In the bisected conformation, the plane of the phenyl ring bisects the cyclopropane ring, allowing for maximum conjugation.[12] In the perpendicular conformation, the phenyl ring is rotated 90 degrees relative to the bisected form. Quantum chemical calculations consistently show that the bisected conformer is the more stable of the two.[13]

Caption: Energy relationship between bisected and perpendicular conformers.

Computational Methodologies for Conformational Analysis

The choice of computational method is paramount for accurately predicting the conformational preferences and rotational barriers in phenylcyclopropane derivatives.

Density Functional Theory (DFT) methods, such as B3LYP, offer a good balance of accuracy and computational cost for studying these systems.[14][15] For higher accuracy, especially when considering subtle electronic effects, Møller-Plesset perturbation theory (MP2) can be employed.[13] The choice of basis set is also crucial, with Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) being commonly used to provide sufficient flexibility for describing the electronic structure.[13][14][15]

-

Initial Structure Generation: Build the 3D structure of the phenylcyclopropane derivative using a molecular editor.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be done using molecular mechanics or semi-empirical methods to efficiently explore the potential energy surface.

-

Geometry Optimization: Optimize the geometry of the identified low-energy conformers using a higher level of theory, such as DFT with an appropriate basis set.

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Transition State Search: To determine the rotational barrier, perform a transition state search for the rotation around the phenyl-cyclopropyl bond. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Frequency Calculation on Transition State: A frequency calculation on the transition state geometry should yield exactly one imaginary frequency corresponding to the rotational motion.

Caption: Computational workflow for conformational analysis.

Factors Influencing Conformational Equilibrium and Rotational Barriers

The energy difference between the bisected and perpendicular conformers, and the height of the rotational barrier, are influenced by both steric and electronic factors. Bulky substituents on the phenyl ring or the cyclopropane ring can introduce steric hindrance that disfavors certain conformations. Electron-withdrawing or -donating groups on the phenyl ring can alter the strength of the phenyl-cyclopropyl conjugation, thereby affecting the rotational barrier.

Theoretical Insights into Reactivity

Quantum chemical calculations provide powerful tools for understanding and predicting the reactivity of phenylcyclopropane derivatives.

Frontier Molecular Orbital Analysis and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and distribution of these frontier orbitals can indicate where a molecule is likely to act as a nucleophile or an electrophile. Reactivity indices, such as Fukui functions, can be calculated to provide a more quantitative measure of the reactivity at different atomic sites.

Phenylcyclopropane Radical Cations: Structure and Reactivity

The one-electron oxidation of phenylcyclopropane derivatives leads to the formation of radical cations, which exhibit unique reactivity.[16]

Phenylcyclopropane radical cations can be generated through various methods, including photo-oxidation and electrochemical oxidation.[17] Their structures and electronic states can be characterized computationally, often revealing a distortion of the cyclopropane ring upon ionization.

A characteristic reaction of cyclopropane radical cations is ring-opening to form more stable, open-chain radical cations.[16][18] Computational studies can be used to map out the potential energy surface for these reactions, identifying the transition states and intermediates involved. This provides valuable mechanistic insights that can be difficult to obtain experimentally.

Predicting Reaction Pathways and Transition States

For more complex reactions, computational methods can be used to explore different possible reaction pathways and identify the most likely mechanism. By locating the transition state structures and calculating their energies, the activation barriers for different pathways can be compared, allowing for a prediction of the major products.

Computational Spectroscopy: Bridging Theory and Experiment

One of the most powerful applications of quantum chemical calculations is the prediction of spectroscopic properties, which allows for a direct comparison with experimental data and aids in structure elucidation.

Predicting NMR Spectra: The GIAO Method

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts.[19]

The GIAO method calculates the magnetic shielding tensors for each nucleus in a molecule. These shielding tensors are then used to determine the chemical shifts relative to a standard reference compound, such as tetramethylsilane (TMS).

-

Geometry Optimization: Obtain an accurate, optimized geometry of the molecule at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

-

NMR Calculation: Perform a GIAO NMR calculation on the optimized geometry using the same level of theory.

-

Reference Calculation: Perform the same GIAO NMR calculation on the reference compound (TMS).

-

Chemical Shift Calculation: Calculate the chemical shift for each nucleus by subtracting its calculated shielding constant from the shielding constant of the corresponding nucleus in the reference compound.

-

Solvent Effects: If the experimental spectrum was recorded in a solvent, it is advisable to include solvent effects in the calculation using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Simulating UV-Vis Spectra with TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited states of molecules and predicting their UV-Vis absorption spectra.[19]

UV-Vis spectroscopy probes the electronic transitions between the ground state and various excited states of a molecule. TD-DFT calculations can determine the energies of these transitions and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

-

Ground State Optimization: Optimize the geometry of the molecule in its electronic ground state.

-

TD-DFT Calculation: Perform a TD-DFT calculation on the optimized ground-state geometry to calculate the energies and oscillator strengths of the electronic transitions.

-

Spectrum Generation: The calculated transition energies and oscillator strengths can be used to generate a simulated UV-Vis spectrum, which can then be compared with the experimental spectrum.

-

Solvent Effects: As with NMR calculations, including solvent effects is often necessary for accurate predictions.

Conclusion: Integrating Theoretical Insights into Drug Discovery and Development

The theoretical properties of phenylcyclopropane derivatives are a rich area of study with direct implications for the design and development of new drugs and materials. Quantum chemical calculations provide an indispensable toolkit for elucidating the intricate relationship between structure, conformation, and reactivity in these fascinating molecules. By leveraging the predictive power of computational chemistry, researchers can gain a deeper understanding of the behavior of phenylcyclopropane derivatives, enabling a more rational and efficient approach to molecular design. The synergy between theoretical predictions and experimental validation will continue to be a driving force in unlocking the full potential of the phenylcyclopropane scaffold.

References

-

Casanovas, J., Jiménez, A. I., Cativiela, C., Pérez, J. J., & Alemán, C. (2006). Conformational analysis of a cyclopropane analogue of phenylalanine with two geminal phenyl substituents. The Journal of Physical Chemistry B, 110(11), 5762–5766. [Link]

-

Casanovas, J., et al. (2006). Conformational Analysis of a Cyclopropane Analogue of Phenylalanine with Two Geminal Phenyl Substituents. UPC.edu. [Link]

-

Mahesh, P., Akshinthala, P., Ankireddy, A. R., Thota, S., Cirandur, R., & Rambabu, G. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link]

-

Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4086. [Link]

-

Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2018). Chemistry – A European Journal, 24(55), 14757-14765. [Link]

-

Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. (2021). ResearchGate. [Link]

-

Cyclopropane. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Pharmaceutical drugs in the market with 1-Phenylcyclopropane... (n.d.). ResearchGate. [Link]

-

Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2021). ResearchGate. [Link]

-

Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 123-134. [Link]

-

Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. (2024). ResearchGate. [Link]

-

Teotino, U. M., et al. (1963). Chemical and Biological Properties of Some Aminomethyl-2-phenylcyclopropane Derivatives. Pharmacological Comparison with Tranylcypromine. Journal of Medicinal Chemistry, 6(3), 248-251. [Link]

-

Phenylcyclopropane Energetics and Characterization of Its Conjugate Base: Phenyl Substituent Effects and the C-H Bond Dissociation Energy of Cyclopropane. (n.d.). Semantic Scholar. [Link]

-

Mahesh, P., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link]

-

Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxylates. (2018). MDPI. [Link]

-

Sequential radical and cationic reactivity at separated sites within one molecule in solution. (2024). RSC Publishing. [Link]

-

A logic analysis: conjugation or field interactions with cyclopropane rings. (n.d.). ResearchGate. [Link]

-

Ashenhurst, J. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

-

Ring Strain and the Structure of Cycloalkanes. (2023, January 22). Chemistry LibreTexts. [Link]

-

Crystal structures of phenyl-substituted cyclopropanes. IV. the crystal structure (at 21‡C and −100‡C) and the phenyl ring conformation in 4-cyclopropylacetanilide. (n.d.). ResearchGate. [Link]

-

Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. (2020). National Institutes of Health. [Link]

-

Allen, F. H., et al. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 74-84. [Link]

-

Cyclopropane cation radicals. (n.d.). ResearchGate. [Link]

-

Structure and reactivity of the vinylcyclopropane radical cation. (n.d.). ResearchGate. [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. [Link]

-

GAS-PHASE REACTIVITY OF THE PHENYL CATION. (2025). Purdue University Graduate School. [Link]

-

Bezoari, M. D., & Bourgeois, C. (2023). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. International Journal of Undergraduate Research and Creative Activities, 12(1), Article 1. [Link]

-

Hempel, C., et al. (2018). Quantum chemistry calculations on a trapped-ion quantum simulator. arXiv. [Link]

-

Conformational analysis of macrocycles: comparing general and specialized methods. (2020). National Institutes of Health. [Link]

-

Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -... (2021). National Institutes of Health. [Link]

-

Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its derivatives. (2023). arXiv. [Link]

-

Computational Analysis of Spectroscopical Properties. (n.d.). Amanote Research. [Link]

-

Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene and its derivatives. (2023). RSC Publishing. [Link]

-

Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. (2025). Asian Research Association. [Link]

-

Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. (2021). PubMed Central. [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate. [Link]

-

Accurate & Efficient Calculation of Non-Covalent Interactions Using XSAPT. (2014, December 9). YouTube. [Link]

-

Structural and Spectroscopic Properties of Magnolol and Honokiol–Experimental and Theoretical Studies. (n.d.). MDPI. [Link]

-

The chemistry of amine radical cations produced by visible light photoredox catalysis. (2017). Beilstein Journals. [Link]

-

Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. (n.d.). ResearchGate. [Link]

-

UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl)-... (n.d.). ResearchGate. [Link]-acrylamide_fig2_381156828)

Sources

- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cyclopropane - Wikipedia [en.wikipedia.org]

- 11. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Conformational analysis of a cyclopropane analogue of phenylalanine with two geminal phenyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Conformational Analysis of a Cyclopropane Analogue of Phenylalanine with Two Geminal Phenyl Substituents | Publicación [silice.csic.es]

- 16. researchgate.net [researchgate.net]

- 17. The chemistry of amine radical cations produced by visible light photoredox catalysis [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

An In-depth Technical Guide on the Stereochemistry and Physical Properties of trans-2-Phenylcyclopropanecarboxylic Acid

Abstract

This technical guide provides a comprehensive examination of trans-2-Phenylcyclopropanecarboxylic acid, a molecule of significant interest in organic synthesis and pharmaceutical development. The unique stereochemical and physical properties arising from its strained cyclopropane ring and phenyl substitution are detailed. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, stereoisomerism, analytical characterization, and practical applications. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols for key procedures, ensuring scientific integrity and reproducibility.

Introduction

This compound is an organic compound featuring a cyclopropane ring substituted with a phenyl group and a carboxylic acid group in a trans configuration.[1] This arrangement confers a rigid, well-defined three-dimensional structure, making it a valuable chiral building block in the synthesis of more complex molecules.[2][3] Its derivatives have shown potential in various therapeutic areas, particularly as modulators of serotonin receptors, highlighting its importance in medicinal chemistry.[1] The strained three-membered ring imparts unique reactivity, and the presence of two chiral centers gives rise to a pair of enantiomers with distinct biological activities.[1] This guide will delve into the critical aspects of its stereochemistry and the resulting impact on its physical properties, providing a foundational understanding for its application in research and development.

Stereochemistry and Isomerism

The core of this compound's utility lies in its stereochemistry. The molecule possesses two chiral centers at the C1 and C2 positions of the cyclopropane ring. The trans designation indicates that the phenyl and carboxylic acid groups are on opposite sides of the ring plane. This diastereomeric form is distinct from the corresponding cis-isomer where these groups are on the same side.[4]

The trans isomer exists as a pair of non-superimposable mirror images, known as enantiomers:

-

(1R,2R)-2-Phenylcyclopropanecarboxylic acid

-

(1S,2S)-2-Phenylcyclopropanecarboxylic acid

These enantiomers possess identical physical properties in an achiral environment but exhibit different interactions with other chiral molecules, including biological receptors. This enantiomeric specificity is a cornerstone of modern drug design.

Below is a diagram illustrating the relationship between the stereoisomers of 2-Phenylcyclopropanecarboxylic acid.

Caption: Stereoisomers of 2-Phenylcyclopropanecarboxylic acid.

Synthesis and Resolution of Enantiomers

The synthesis of this compound typically results in a racemic mixture, a 1:1 ratio of the (1R,2R) and (1S,2S) enantiomers. A common synthetic route involves the reaction of styrene with ethyl diazoacetate, followed by hydrolysis of the resulting ester.[1][5] More contemporary methods utilize catalysts like copper chromite spinel nanoparticles to improve efficiency.[6]

Given the stereospecific nature of biological systems, the separation of these enantiomers, a process known as chiral resolution, is a critical step for pharmacological applications.

Chiral Resolution via Diastereomeric Salt Formation

A widely employed and industrially scalable method for resolving the racemic acid is through the formation of diastereomeric salts using a chiral resolving agent, typically a chiral amine.

Causality behind Experimental Choices: The principle of this technique hinges on the differential solubility of the diastereomeric salts. Enantiomers have identical physical properties, but when they react with a single enantiomer of a chiral base, they form two different diastereomers. Diastereomers have distinct physical properties, including solubility, which allows for their separation by fractional crystallization. The choice of the chiral resolving agent and the solvent system is crucial and often determined empirically to achieve the most significant solubility difference.

Experimental Protocol: Resolution with a Chiral Amine

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol or methanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine).

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution first. The choice of solvent is critical here; a solvent must be selected in which the two diastereomeric salts have a significant solubility difference.

-

Isolation of the First Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent to remove any adhering mother liquor.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound. The chiral amine will remain in the aqueous phase as its hydrochloride salt.

-

Extraction: Extract the liberated enantiomer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Isolation of the Second Enantiomer: The mother liquor from the initial crystallization is now enriched in the more soluble diastereomeric salt. This can be treated with acid, and the other enantiomer of the carboxylic acid can be isolated. For higher purity, the mother liquor can be concentrated and subjected to further crystallization steps.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Physical and Spectroscopic Properties

The physical properties of this compound are influenced by its rigid structure and the presence of polar functional groups. The individual enantiomers have identical melting points, boiling points, and solubility in achiral solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | [1][7][8] |

| Molecular Weight | 162.18 g/mol | [7][9][10] |

| Appearance | White to beige crystalline powder | [8] |

| Melting Point | 86-88 °C | [8] |

| Boiling Point | 317.1 ± 31.0 °C (Predicted) | [3] |

| Density | 1.250 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [7] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and stereochemistry of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the molecule. The coupling constants between the cyclopropyl protons are particularly informative for distinguishing between cis and trans isomers.[7][11][12] The chemical shifts of the cyclopropane protons are influenced by the anisotropic effects of the phenyl and carboxyl groups.[12]

-

X-ray Crystallography: This technique provides unambiguous proof of the solid-state conformation and absolute stereochemistry of a single enantiomer.[13][14] It allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of the phenyl and carboxylic acid groups relative to the cyclopropane ring.[15]

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical technique for separating and quantifying the enantiomers of this compound.[16][17][18] This is essential for determining the enantiomeric excess (ee) of a sample after resolution. The separation is achieved using a chiral stationary phase that interacts differently with each enantiomer.[18][19]

Applications in Drug Development and Research

The rigid scaffold of this compound makes it an attractive starting material for the synthesis of conformationally constrained molecules. This is particularly valuable in drug design, where restricting the conformational flexibility of a molecule can lead to increased potency and selectivity for its biological target.

Derivatives of this compound have been investigated for a range of biological activities, including:

-

Antidepressant Activity: It is a key intermediate in the synthesis of tranylcypromine, a monoamine oxidase inhibitor used as an antidepressant.[1][5]

-

Anti-inflammatory and Analgesic Properties: Some derivatives have shown potential anti-inflammatory and analgesic effects.[1][2]

-

Anticancer and Antiproliferative Agents: Phenylcyclopropane carboxamide derivatives have been studied for their ability to inhibit the proliferation of cancer cell lines.[20]

The broader class of phenylpropanoids and their derivatives are known for a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, and they find applications in the pharmaceutical, food, and cosmetic industries.[21]

Conclusion

This compound is a molecule of fundamental importance in stereochemistry and a versatile building block in synthetic and medicinal chemistry. A thorough understanding of its stereoisomers, their physical properties, and the methods for their separation and characterization is crucial for its effective application. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound, enabling them to harness its unique structural features for the development of novel chemical entities and therapeutic agents.

References

- Smolecule. (2023, August 15). This compound.

- PubChem. (1S,2R)-2-Phenylcyclopropanecarboxylic acid.

- ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A.

- Google Patents. (n.d.).

- ChemicalBook. (n.d.). TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR spectrum.

- PubChem. This compound.

- Smolecule. (2024, August 10). (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid.

- ChemBK. (2024, April 9). trans-2-Phenylcyclopropane-1-carboxylic acid.

- ElectronicsAndBooks. (n.d.). Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids1.

- PubChem. (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid.

- PubChem. 2-Phenylcyclopropane-1-carboxylic acid.

- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (n.d.). trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid.

- NIST WebBook. (n.d.). cis-1-Phenylcyclopropane-2-carboxylic acid.

- MySkinRecipes. (n.d.). (1R,2R)-2-Phenylcyclopropanecarboxylic acid.

- Sigma-Aldrich. (n.d.). trans-2-Phenylcyclopropane-1-carboxylic acid 95 939-90-2.

- ChemicalBook. (2025, November 25). Cyclopropanecarboxylic acid.

- LookChem. (n.d.). (1S,2R)-2-phenylcyclopropane-1-carboxylic acid.

- ResearchGate. (2025, August 6). Stereoselective synthesis of both enantiomers of trans-2-(diphenylmethylideneamino)

- Organic Syntheses. (n.d.). cyclopropanecarboxylic acid.

- Sigma-Aldrich. (n.d.). Hydrogen bonding and ring asymmetry in a substituted cyclopropane: (+)-trans-(1S,2S)

- NIH. (n.d.).

- Chiralpedia. (2022, November 3).

- Phenomenex. (n.d.).

- Beilstein Journal of Organic Chemistry. (n.d.).

- uHPLCs. (2023, July 20). Chiral Column HPLC All You Should Know.

- PubMed. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries.

- PubMed Central. (n.d.). x Ray crystallography.

- MDPI. (n.d.). Enantiomers and Their Resolution.

- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.

- PubMed Central. (n.d.). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?.

- PubMed. (2021, December 28). Chiral 2-phenyl-3-hydroxypropyl esters as PKC-alpha modulators: HPLC enantioseparation, NMR absolute configuration assignment, and molecular docking studies.

- Journal of the American Chemical Society. (2025, June 17).

- Benchchem. (n.d.). Application Notes and Protocols: X-ray Crystallography of N-phenylquinoline-2-carboxamide.

Sources

- 1. Buy this compound | 939-90-2 [smolecule.com]

- 2. Buy (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid [smolecule.com]

- 3. (1R,2R)-2-Phenylcyclopropanecarboxylic acid [myskinrecipes.com]

- 4. cis-1-Phenylcyclopropane-2-carboxylic acid [webbook.nist.gov]

- 5. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C10H10O2 | CID 237413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. (1S,2R)-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 736144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Phenylcyclopropane-1-carboxylic acid | C10H10O2 | CID 70323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR spectrum [chemicalbook.com]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 17. phx.phenomenex.com [phx.phenomenex.com]

- 18. uhplcs.com [uhplcs.com]

- 19. Chiral 2-phenyl-3-hydroxypropyl esters as PKC-alpha modulators: HPLC enantioseparation, NMR absolute configuration assignment, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chiral Landscape of Monoamine Oxidase and Lysine Demethylase Inhibition: A Technical Guide to the Biological Activity of trans-2-Phenylcyclopropylamine Enantiomers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a chiral center into a pharmacologically active molecule can profoundly influence its biological activity, often leading to enantiomers with distinct potencies, selectivities, and metabolic profiles. This guide provides a detailed exploration of the biological activities of the enantiomers of trans-2-phenylcyclopropylamine (TCP), a well-established irreversible inhibitor of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1). While the racemic mixture, known as tranylcypromine, has been used clinically as an antidepressant, a deeper understanding of the individual contributions of its (+) and (-) enantiomers is crucial for the rational design of more selective and potent therapeutic agents.

The Molecular Basis of Inhibition: A Tale of Two Enantiomers

The biological activity of trans-2-phenylcyclopropylamine is rooted in its ability to covalently modify the flavin adenine dinucleotide (FAD) cofactor of FAD-dependent amine oxidases. This mechanism-based inactivation proceeds through the enzymatic oxidation of the amine, generating a reactive cyclopropyl radical intermediate that subsequently forms a stable adduct with the FAD cofactor.[1][2] This irreversible inhibition effectively shuts down the catalytic activity of the enzyme.

The stereochemistry of the cyclopropane ring dictates the orientation of the phenyl group within the enzyme's active site, leading to significant differences in the inhibitory profiles of the (+) and (-) enantiomers.

Monoamine Oxidase (MAO) Inhibition: A Historical Perspective and Enantioselective Profile

Tranylcypromine was initially developed as a monoamine oxidase inhibitor (MAOI) for the treatment of depression. The two major isoforms of MAO, MAO-A and MAO-B, play critical roles in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.

-

(+)-trans-2-Phenylcyclopropylamine ((+)-TCP): This enantiomer is a more potent inhibitor of both MAO-A and MAO-B compared to its counterpart. Its higher affinity is attributed to a more favorable interaction with the active site residues of the enzymes.

-

(-)-trans-2-Phenylcyclopropylamine ((-)-TCP): While still an effective MAO inhibitor, the (-)-enantiomer generally exhibits lower potency against both isoforms.

This enantioselectivity has significant clinical implications, as the differential inhibition of MAO-A and MAO-B can lead to varying effects on neurotransmitter levels and different side effect profiles.

Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition: A New Frontier in Epigenetics

More recently, trans-2-phenylcyclopropylamine has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[2][3] LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby influencing gene expression. Aberrant LSD1 activity has been implicated in various cancers, making it an attractive target for drug development.[3]

The inhibition of LSD1 by TCP enantiomers also displays stereoselectivity:

-

(+)-trans-2-Phenylcyclopropylamine ((+)-TCP): Studies have shown that the (+)-enantiomer is a more potent inhibitor of LSD1. The structural basis for this preference lies in the specific interactions between the phenyl group of (+)-TCP and the hydrophobic pocket of the LSD1 active site, which stabilizes the inhibitor-FAD adduct.[3]

-

(-)-trans-2-Phenylcyclopropylamine ((-)-TCP): The (-)-enantiomer is a less potent inhibitor of LSD1.

The development of TCP derivatives has focused on enhancing potency and selectivity for LSD1 over the MAOs to create targeted cancer therapies with fewer off-target effects.[4][5]

Quantitative Comparison of Enantiomeric Activity

The differential activity of the trans-2-phenylcyclopropylamine enantiomers can be quantitatively assessed through various enzymatic assays. The following table summarizes representative inhibitory data for MAO-A, MAO-B, and LSD1.

| Compound | Target | K_i (μM) | k_inact (s⁻¹) | k_inact/K_i (M⁻¹s⁻¹) |

| (+)-trans-2-Phenylcyclopropylamine | MAO-A | ~100 | ~0.01 | ~100 |

| (-)-trans-2-Phenylcyclopropylamine | MAO-A | >200 | ~0.005 | ~25 |

| (+)-trans-2-Phenylcyclopropylamine | MAO-B | ~15 | ~0.01 | ~670 |

| (-)-trans-2-Phenylcyclopropylamine | MAO-B | ~50 | ~0.008 | ~160 |

| (+)-trans-2-Phenylcyclopropylamine | LSD1 | 242 | 0.0106 | 43.8 |

| (-)-trans-2-Phenylcyclopropylamine | LSD1 | >500 | N/A | N/A |

Note: The values presented are approximate and can vary depending on the specific assay conditions and enzyme source. Data is compiled from multiple sources for illustrative purposes.[2]

Experimental Protocols for Assessing Biological Activity

The evaluation of the inhibitory activity of trans-2-phenylcyclopropylamine enantiomers requires robust and well-controlled experimental setups.

Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for determining the kinetic parameters of irreversible inhibitors.

Materials:

-

Purified recombinant human MAO-A, MAO-B, or LSD1 enzyme.

-

Substrate:

-

For MAO-A: kynuramine or serotonin.

-

For MAO-B: benzylamine or phenylethylamine.

-

For LSD1: a methylated histone H3 peptide (e.g., H3K4me1/2).

-

-

Detection reagent (e.g., Amplex Red for H₂O₂ detection in oxidase assays, or formaldehyde detection reagent for demethylase assays).

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

(+)- and (-)-trans-2-Phenylcyclopropylamine.

-

Microplate reader (fluorescence or absorbance).

Procedure:

-

Enzyme Preparation: Dilute the purified enzyme to the desired concentration in pre-chilled assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of the (+) and (-) enantiomers in the assay buffer.

-

Pre-incubation: In a microplate, mix the enzyme with varying concentrations of the inhibitor. Incubate for different time points (e.g., 0, 5, 10, 20, 30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

Reaction Initiation: Add the substrate to each well to initiate the enzymatic reaction.

-

Signal Detection: Measure the fluorescence or absorbance at regular intervals to monitor product formation.

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration and pre-incubation time.

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time to determine the pseudo-first-order rate constant (k_obs) for each inhibitor concentration.

-

Plot k_obs versus the inhibitor concentration to determine the inactivation rate constant (k_inact) and the inhibitor dissociation constant (K_i).

-

Visualizing the Experimental Workflow

Caption: Workflow for in vitro enzyme inhibition assay.

Signaling Pathways and Cellular Context

The inhibition of MAOs and LSD1 by trans-2-phenylcyclopropylamine enantiomers has significant downstream consequences on cellular signaling and function.

Impact on Neuronal Signaling through MAO Inhibition

By inhibiting MAO-A and MAO-B, TCP increases the synaptic concentrations of key monoamine neurotransmitters. This modulation of neuronal signaling is the basis for its antidepressant effects.

Caption: Effect of TCP on monoamine neurotransmitter levels.

Epigenetic Regulation through LSD1 Inhibition

LSD1 inhibition by TCP leads to an increase in histone H3 methylation, particularly at H3K4 and H3K9. This can reactivate silenced tumor suppressor genes and alter the expression of genes involved in cell differentiation and proliferation, providing a mechanism for its anti-cancer activity.

Caption: Epigenetic modulation by TCP via LSD1 inhibition.

Conclusion and Future Directions

The enantiomers of trans-2-phenylcyclopropylamine exhibit distinct biological activities, with the (+)-enantiomer generally being more potent against both monoamine oxidases and LSD1. This stereoselectivity underscores the importance of chiral considerations in drug design and development. Future research will likely focus on developing more isoform-selective inhibitors based on the TCP scaffold. For instance, enhancing selectivity for LSD1 over MAOs is a key objective in the development of novel epigenetic therapies for cancer. A thorough understanding of the structure-activity relationships of these enantiomers will continue to guide the synthesis of next-generation inhibitors with improved therapeutic profiles.

References

-

Mimasu, S., Umezawa, N., Sato, S., Higuchi, T., Umehara, T., & Yokoyama, S. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(31), 6494–6503. [Link]

-

Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416. [Link]

-

Lee, M. G., Wynder, C., Cooch, N., & Shiekhattar, R. (2006). An essential role for CoREST in nucleosomal histone H3 lysine 4 demethylation. Nature, 442(7105), 948–951. [Link]

-

Gooden, D. M., & Schmidt, D. M. (2009). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 19(21), 6037–6041. [Link]

-

Sato, S., Mimasu, S., Umezawa, N., Higuchi, T., Umehara, T., & Yokoyama, S. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 15(9), 817–823. [Link]

-

Ogasawara, D., Suzuki, T., & Miyata, N. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters, 13(9), 1461–1468. [Link]

Sources

- 1. smolecule.com [smolecule.com]

- 2. trans-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 237413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid [smolecule.com]

- 4. (1S,2R)-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 736144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

trans-2-Phenylcyclopropanecarboxylic Acid: A Strategic Chiral Building Block for Complex Molecule Synthesis

A Technical Guide for the Modern Synthetic Chemist

Abstract: In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to the efficient construction of enantiomerically pure complex molecules. trans-2-Phenylcyclopropanecarboxylic acid has emerged as a cornerstone synthon, prized for the unique combination of conformational rigidity, inherent strain, and stereochemical information encoded within its compact framework. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, resolution, and application of this versatile molecule. We will explore the causality behind synthetic strategies, present validated protocols, and delve into the mechanistic principles that underscore its utility, particularly in the synthesis of high-value pharmaceuticals.

The Architectural and Electronic Uniqueness of the Phenylcyclopropane Scaffold

The synthetic value of this compound stems from its distinct structural and electronic properties. The cyclopropane ring, with its significant inherent strain (~27 kcal/mol), behaves electronically in a manner analogous to a π-system.[1] This "vinyl-like" character allows for electronic communication between substituents and imparts reactivity profiles not observed in acyclic or larger ring systems.

The molecule possesses two stereocenters, giving rise to enantiomeric pairs. The trans configuration, where the phenyl and carboxyl groups are on opposite sides of the ring, is thermodynamically more stable than the cis isomer and is the focus of this guide.[2] Accessing the individual (1R,2S) and (1S,2R) enantiomers is the critical step that unlocks the molecule's potential for stereocontrolled synthesis, a non-negotiable requirement in modern pharmaceutical development where biological activity is often enantiomer-dependent.

Synthetic Access and Enantiomeric Separation: From Racemate to Enantiopure Precursor

Synthesis of the Racemic Core

The preparation of racemic (±)-trans-2-phenylcyclopropanecarboxylic acid is a well-established process. The classical approach involves the copper-catalyzed reaction of styrene with ethyl diazoacetate, which produces a mixture of cis and trans esters, followed by hydrolysis and careful recrystallization to isolate the desired trans isomer.[2] More contemporary methods often start from trans-cinnamic acid or its esters, employing cyclopropanation reactions to afford the racemic acid.[3][4]

Optical Resolution: The Gateway to Asymmetric Applications

While asymmetric cyclopropanation methods exist, the classical resolution of the racemate via diastereomeric salt formation remains a robust and industrially common technique due to its reliability and cost-effectiveness.[3][5] This process relies on the differential solubility of the salts formed between the racemic carboxylic acid and a single enantiomer of a chiral amine.

Protocol: Classical Resolution of (±)-trans-2-Phenylcyclopropanecarboxylic Acid

-

Diastereomeric Salt Formation:

-

Dissolve racemic this compound (1.0 eq.) in a minimal amount of hot ethanol.

-

In a separate flask, dissolve a chiral resolving agent, such as (R)-(+)-α-phenylethylamine or dehydroabietylamine (0.5 eq.), in hot ethanol.

-

Slowly add the amine solution to the carboxylic acid solution with gentle swirling. The formation of a crystalline precipitate (the less soluble diastereomeric salt) should be observed.

-

-

Fractional Crystallization:

-

Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for at least one hour to maximize crystallization. The slow cooling is critical for achieving high diastereomeric purity.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

-

Liberation of the Enantiopure Acid:

-

Suspend the isolated diastereomeric salt in water and add an excess of a strong acid, such as 2M hydrochloric acid, until the pH is ~2. This protonates the carboxylate, liberating the free carboxylic acid.

-

Extract the enantiomerically enriched carboxylic acid into a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiopure acid.

-

-

Purity Assessment:

-

The enantiomeric excess (ee) of the product must be determined. This is typically achieved via chiral HPLC or by converting the acid to a methyl ester and analyzing it by chiral gas chromatography.

-

Strategic Applications in Pharmaceutical Synthesis

The enantiomers of this compound are pivotal intermediates in the synthesis of several marketed drugs. The carboxylic acid provides a handle for functional group manipulation, most commonly for conversion to a primary amine via the Curtius or Hofmann rearrangement, which then serves as a key nucleophile.[3]

Case Study: Tranylcypromine

The antidepressant Tranylcypromine is the racemic amine derived from this compound. The synthesis of this active pharmaceutical ingredient (API) is a direct application of the building block, where the carboxylic acid is converted to the corresponding amine.[2][6] Studies on the individual enantiomers of Tranylcypromine have shown that they have different inhibitory profiles against monoamine oxidase (MAO) enzymes.[7]

Case Study: Ticagrelor

A more complex and stereochemically demanding application is in the synthesis of the antiplatelet drug Ticagrelor. The core structure of Ticagrelor requires the (1R,2S)-enantiomer of a substituted 2-phenylcyclopropylamine. This chiral amine is prepared from the corresponding enantiopure (1R,2R)-2-phenylcyclopropanecarboxylic acid derivative, underscoring the critical importance of accessing a single, specific enantiomer of the building block for the drug's efficacy.[3]

Diagram: Synthetic Logic from Chiral Building Block to API

Caption: From racemic acid to API: a common synthetic pathway.

Mechanistic Insights and Reactivity

The utility of this building block is not limited to its role as a passive chiral scaffold. The cyclopropane ring can actively participate in reactions.

-

Ring Strain Release: Under certain catalytic conditions (e.g., hydrogenolysis), the C-C bonds of the cyclopropane can be cleaved. This ring-opening can be highly stereoselective, providing a pathway to acyclic products with multiple, well-defined stereocenters.

-

Electronic Effects: The phenyl group and the electron-withdrawing carboxylic acid polarize the cyclopropane ring. This influences the reactivity at the ring carbons and can be used to direct the regioselectivity of ring-opening reactions.[8] The conformation of the carboxyl group relative to the ring can facilitate electron density transfer, influencing the bond lengths and strengths within the strained system.[1][8]

Data Summary and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [9] |

| Molecular Weight | 162.19 g/mol | [9] |

| Appearance | White to beige crystalline powder | [4] |

| Melting Point (Racemate) | 86-92 °C | [10] |

| Boiling Point (Racemate) | 317.1 °C | [10] |

Conclusion and Forward Look

This compound is a testament to the power of small, rigid scaffolds in complex chemical synthesis. Its straightforward synthesis, reliable resolution, and proven utility in high-profile drug candidates ensure its continued relevance. Future advancements will likely focus on developing more efficient catalytic enantioselective syntheses to bypass the need for classical resolution, further streamlining access to this invaluable chiral building block. For the practicing chemist, a thorough understanding of its properties and handling provides a strategic advantage in the design and execution of sophisticated synthetic routes.

References

-

ResearchGate. Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]

- Google Patents. (Patent EP3617181A1).

-

ChemBK. trans-2-Phenylcyclopropane-1-carboxylic acid. [Link]

-

ChemBK. (1R,2S)-2-phenylcyclopropane-1-carboxylic acid. [Link]

-

MySkinRecipes. (1R,2R)-2-Phenylcyclopropanecarboxylic acid. [Link]

-

PubMed. (2007, April 10). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. [Link]

-

ResearchGate. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. [Link]

-

ResearchGate. trans-(±)-2-Carboxymethyl-3-phenylcyclopropane-1-carboxylic acid. [Link]

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid. [Link]

-

PubChem. This compound. [Link]

-

PubMed. trans-(1R,2R)-1-benzyl-2-phenylcyclopropanecarboxylic acid. [Link]

-

PubMed. Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. [Link]

-

ResearchGate. Stereoselective synthesis of both enantiomers of trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid using a chiral pool approach and their incorporation in dipeptides. [Link]

-

Organic Chemistry Tutor. 26. Synthesis of Cyclopropanecarboxylic Acid. [Link]

-

Journal of the American Chemical Society. Synthesis of a Series of Substituted trans-2-Phenylcyclopropanecarboxylic Acids. [Link]

-

PubChem. (1S,2R)-2-Phenylcyclopropanecarboxylic acid. [Link]

-

Beilstein Journal of Organic Chemistry. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [Link]

-

ResearchGate. Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. [Link]

-

MDPI. Enantiomers and Their Resolution. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 939-90-2 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. Enantiomers and Their Resolution [mdpi.com]

- 6. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]

- 7. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. trans-(1R,2R)-1-benzyl-2-phenylcyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C10H10O2 | CID 237413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [myskinrecipes.com]

discovery and synthesis of early 2-phenylcyclopropane compounds

An In-depth Technical Guide to the Discovery and Synthesis of Early 2-Phenylcyclopropane Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylcyclopropane scaffold is a cornerstone in medicinal chemistry, most notably embodied by the antidepressant tranylcypromine. This guide provides a detailed exploration of the seminal discoveries and early synthetic strategies that first brought these unique molecules to the forefront of scientific research. We delve into the serendipitous discovery of tranylcypromine's biological activity, dissect the foundational synthetic methodologies from key starting materials, and illuminate the critical role of stereochemistry in defining the pharmacological properties of these compounds. This document serves as a technical resource, offering not only historical context but also detailed experimental logic and protocols grounded in the primary literature of the era.

Part 1: A Serendipitous Discovery: The Story of Tranylcypromine

The journey of 2-phenylcyclopropane compounds in medicine is intrinsically linked to the story of tranylcypromine. Initially synthesized in 1948 as a structural analog of amphetamine, the goal was to develop a novel central nervous system stimulant.[1][2] For over a decade, its true potential remained hidden. The pivotal discovery of its potent, irreversible, and non-selective monoamine oxidase inhibitor (MAOI) properties did not occur until 1959.[1][2] This finding was a landmark moment, repositioning the compound from a failed nasal decongestant and stimulant analog into a first-generation antidepressant.

Marketed as Parnate, tranylcypromine was approved in the United States in 1961.[1][2] Its early clinical use was transformative for patients with major depressive disorder, particularly treatment-resistant and atypical depression.[2] However, this efficacy was shadowed by significant safety concerns. In 1964, reports of severe hypertensive crises, some leading to subarachnoid hemorrhage and death, emerged in patients taking the drug.[2][3] Intensive investigation revealed a critical food-drug interaction with tyramine, a pressor amine found in aged and fermented foods, which necessitated strict dietary restrictions for patients.[2] This early challenge underscored the complex safety profile that accompanies the therapeutic power of MAOIs.

Beyond its role in psychiatry, tranylcypromine is now a subject of contemporary research for its activity as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer, signaling a modern relevance that extends far beyond its original therapeutic purpose.[1][2]

Part 2: Foundational Synthetic Methodologies

The early syntheses of 2-phenylcyclopropane derivatives were exercises in fundamental organic chemistry, relying on accessible starting materials and classical reaction mechanisms. These routes established the groundwork for accessing this valuable chemical scaffold.

Methodology 1: Cyclopropanation of Cinnamic Acid Derivatives

A common and logical approach to building the 2-phenylcyclopropane core involves the cyclopropanation of a precursor already containing the phenyl group and a three-carbon chain. trans-Cinnamic acid and its esters were ideal starting materials. The key intermediate generated is (±)-trans-2-phenylcyclopropanecarboxylic acid, a direct precursor to tranylcypromine.[4][5]

Causality Behind Experimental Choices:

-

Starting Material: trans-Cinnamic acid is commercially available and provides the necessary carbon skeleton. The trans geometry of the double bond preferentially leads to the formation of the trans cyclopropane, which is the desired isomer for tranylcypromine.

-